1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorobenzyl group, a hydroxy group, and a pyridinyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, where the intermediate product undergoes oxidation using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where the intermediate product reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, pyridine derivatives.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted indole derivatives.
Condensation: Formation of imines or enamines.
Scientific Research Applications
1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(quinolin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a quinolin-3-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and their positions on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H17ClN2O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-9-3-1-6-16(18)14-25-19-10-4-2-8-17(19)22(28,21(25)27)12-20(26)15-7-5-11-24-13-15/h1-11,13,28H,12,14H2 |
InChI Key |
VXINHNISUXSZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O)Cl |
Origin of Product |
United States |
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